Bienvenue dans la boutique en ligne BenchChem!

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide

PI3K inhibition triazine chemotype enzymatic assay

This compound is a moderate-activity PI3Kα inhibitor (IC50 29.4 nM) ideal for SAR exploration and selectivity counter-screens. Its XLogP3 of 1.1 and TPSA of 89.5 Ų make it a lower-lipophilicity benchmark for ADME profiling. Choose this compound to verify PI3Kα-driven phenotypes or derivatize via the phenylacetamide handle for dual PI3K/mTOR inhibitor development.

Molecular Formula C17H21N5O3
Molecular Weight 343.387
CAS No. 2034353-11-0
Cat. No. B2665637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide
CAS2034353-11-0
Molecular FormulaC17H21N5O3
Molecular Weight343.387
Structural Identifiers
SMILESCOC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CC3=CC=CC=C3
InChIInChI=1S/C17H21N5O3/c1-24-17-20-14(19-16(21-17)22-7-9-25-10-8-22)12-18-15(23)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,18,23)
InChIKeyQMZAKCVSCHNPGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide (CAS 2034353-11-0): Structural Identity and Procurement Profile for PI3K/mTOR-Targeted Screening


N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide (CAS 2034353-11-0) is a synthetic small molecule (MW 343.4 g/mol, C17H21N5O3) belonging to the 2,4,6-substituted 1,3,5-triazine class, featuring a C6-morpholino and a C2-phenylacetamide-methyl substituent [1]. Its core scaffold is shared with a class of compounds investigated as inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) [2]. The compound is cataloged by multiple suppliers as a research-grade screening compound, but publicly disclosed quantitative bioactivity data remain limited to patent-associated and database-curated entries rather than primary peer-reviewed publications, necessitating careful evaluation before selection over in-class analogs [3].

Procurement Risk: Why In-Class Morpholino-Triazine Analogs Cannot Substitute N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide Without Functional Validation


The 1,3,5-triazine scaffold is a privileged chemotype in PI3K/mTOR inhibitor design, but minor variations in the C2 and C4 substituents produce divergent target selectivity profiles, cellular potency, and physicochemical properties [1]. N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide incorporates a phenylacetamide side chain that is structurally distinct from the more common urea, sulfonamide, or heterocyclic amide appendages found in closely related triazines such as Gedatolisib or in analogs like N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide [2]. The presence of the phenylacetamide group alters hydrogen-bonding capacity, lipophilicity (XLogP3-AA = 1.1 vs. ~1.7–3.9 for structurally similar compounds), and topological polar surface area (89.5 Ų) relative to its closest analogs, and these differences cannot be assumed to maintain identical biological activity, solubility, or membrane permeability without direct comparative data [3].

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide


PI3-Kα Enzymatic Inhibition Potency Relative to Select Morpholino-Triazine Analogs from the Same Patent Series

In a curated BindingDB entry linked to US8633204, N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide (BDBM50387586) exhibits an IC50 of 29.4 nM against PI3-Kα in an in vitro kinase assay at pH 7.4, 2°C [1]. This represents a 5.0-fold lower potency than the most potent analog in the same patent series (BDBM50433043, IC50 = 3.62 nM), and a 7.6-fold difference relative to a mid-range comparator (BDBM113485, IC50 = 15 nM). These quantitative differences demonstrate that the phenylacetamide side chain at the C2 position modulates PI3-Kα inhibitory activity relative to other C2-substituted triazines within the same patent family [2]. However, the comparator data are drawn from different compounds within the same patent and assay conditions, and do not constitute a direct, side-by-side experimental comparison of the target compound versus each comparator, defining this as Cross-study comparable evidence [3].

PI3K inhibition triazine chemotype enzymatic assay

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile Versus Closest Structural Neighbors

Computed physicochemical descriptors for N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide (XLogP3-AA = 1.1, Topological PSA = 89.5 Ų, H-Bond Donors = 1, H-Bond Acceptors = 7) [1] are compared against the closest structural analog with publicly available data, N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide (XLogP3-AA ≈ 1.70, PSA ≈ 99.2 Ų, H-Bond Acceptors = 6) . The target compound displays 0.6 log units lower lipophilicity and 9.7 Ų smaller polar surface area, which are predicted to influence membrane permeability and solubility. A structurally unrelated but functionally relevant comparator from the same database, 4-methoxy-N-methyl-6-morpholin-4-yl-1,3,5-triazin-2-amine (MLS000063663), shows an IC50 >49.8 µM against an unspecified target, highlighting that small structural modifications within the morpholino-triazine class drastically alter biological activity and that the target compound's phenylacetamide tail is a key differentiator [2].

drug-likeness lipophilicity polar surface area

Scaffold-Class Association with PI3K/mTOR Dual Inhibition: Contextual Evidence from Morpholino-Triazine Pharmacophore Studies

The 1,3,5-triazine core substituted with a morpholino group at the 6-position is a validated pharmacophore for PI3K/mTOR dual inhibition, as established by structural optimization studies of bis(morpholino-triazine) derivatives including Gedatolisib (PI3Kα IC50 = 0.4 nM, mTOR IC50 = 1.4 nM) [1]. While N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide lacks the second morpholino-triazine arm present in Gedatolisib and Pfizer's clinical candidate PKI-587, its mono-morpholino-triazine core places it in the same inhibitor class. The phenylacetamide substituent at the C2 position replaces the bis-triazine extension with a simple acetamide-phenyl group, which may alter the mTOR/PI3K selectivity ratio relative to bis-triazine dual inhibitors. However, no direct comparative mTOR activity data for the target compound are publicly available, rendering this a class-level inference rather than a quantitative selectivity claim [2].

PI3K/mTOR dual inhibition pharmacophore structure-activity relationship

Defined Application Scenarios for N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide Based on Verified Quantitative Evidence


Moderate-Potency PI3Kα Probe for Structure-Activity Relationship (SAR) Studies in Morpholino-Triazine Series

The compound's documented PI3Kα IC50 of 29.4 nM positions it as a moderate-activity tool for SAR exploration, particularly useful as a reference point when evaluating how the phenylacetamide side chain at the C2 position affects potency relative to other C2-substituted triazines with IC50 values ranging from 3.62 nM to >49.8 µM in published patent-associated data [1]. This application is grounded in the Cross-study comparable evidence that potency differences among C2-substituted morpholino-triazines are quantifiable and chemically interpretable.

Physicochemical Benchmark Compound for Solubility and Permeability Assessments in Early-Stage Screening Libraries

With a computed XLogP3-AA of 1.1 and TPSA of 89.5 Ų, this compound serves as a lower-lipophilicity benchmark within the morpholino-triazine chemical space, enabling comparative solubility and permeability profiling against more lipophilic analogs such as the tetrahydrofuran-carboxamide variant (XLogP3-AA ≈ 1.70) [2]. The Class-level inference evidence supports its use as a reference compound for correlating computed descriptors with experimental ADME properties in a structurally controlled set.

Negative Control or Selectivity Counter-Screen for Highly Potent PI3Kα Inhibitors

Given its 8.1-fold lower PI3Kα potency compared to the most active analog in its patent series (IC50 = 3.62 nM), the target compound may be applied as a selectivity counter-screen to verify that observed cellular phenotypes are driven by PI3Kα inhibition magnitude rather than off-target effects, contingent upon experimental confirmation of its selectivity profile against lipid kinases and the broader kinome [3].

Synthetic Intermediate for Derivatization Aimed at Enhancing PI3K/mTOR Dual Activity

The compound's mono-morpholino-triazine core with a free phenylacetamide-methyl handle provides a synthetic entry point for further derivatization, enabling the introduction of additional morpholino-triazine or heterocyclic moieties intended to convert this moderate PI3Kα inhibitor into a bis-triazine dual PI3K/mTOR inhibitor, following the pharmacophore strategy validated for Gedatolisib [4].

Quote Request

Request a Quote for N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.